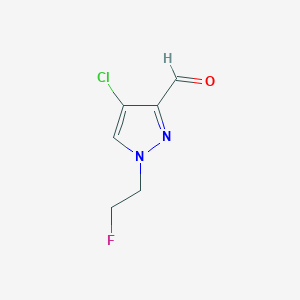
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C(_6)H(_6)ClFN(_2)O. This compound is part of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of chloro and fluoro substituents makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)).
Addition of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Formylation: The final step involves the formylation of the pyrazole ring, which can be achieved using Vilsmeier-Haack reaction conditions (DMF and POCl(_3)).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole-3-carbaldehyde: Lacks the fluoroethyl group, which may reduce its reactivity and specificity.
1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde: Lacks the chloro group, potentially affecting its binding properties.
4-Chloro-1H-pyrazole-5-carbaldehyde: Positional isomer with different reactivity and applications.
Uniqueness
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern makes it a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C6H6ClFN2O |
|---|---|
Molecular Weight |
176.57 g/mol |
IUPAC Name |
4-chloro-1-(2-fluoroethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H6ClFN2O/c7-5-3-10(2-1-8)9-6(5)4-11/h3-4H,1-2H2 |
InChI Key |
UTARUAFIMJYTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10901429.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901438.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]pentanehydrazide](/img/structure/B10901453.png)
![13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901461.png)
![(2-bromo-4-{(Z)-[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10901470.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]undecanehydrazide](/img/structure/B10901471.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10901478.png)
![5-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B10901481.png)
![6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10901485.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10901497.png)
![N-cyclopropyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10901500.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10901506.png)
![5-Tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10901516.png)
![(4-methyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10901521.png)
